(1-Ethyl-1H-pyrazol-5-yl)methanamine
Description
(1-Ethyl-1H-pyrazol-5-yl)methanamine is a heterocyclic amine featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methanamine group at the 5-position. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol (calculated from the formula: $12 \times 7 + 1 \times 13 + 14 \times 3$) . The compound is structurally characterized by its planar pyrazole ring, which facilitates π-π interactions in supramolecular chemistry or ligand-protein binding.
The primary amine (-CH₂NH₂) at the 5-position serves as a versatile functional group for further derivatization, making this compound a valuable scaffold in medicinal chemistry and agrochemical research .
Structure
3D Structure
Properties
IUPAC Name |
(2-ethylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-9-6(5-7)3-4-8-9/h3-4H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRQKQJNZFDLDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389630-97-1 | |
| Record name | (1-ethyl-1H-pyrazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The trifluoromethyl (-CF₃) group in [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine increases lipophilicity (logP ~1.8 estimated), enhancing membrane permeability compared to the parent compound .
Steric and Electronic Modifications :
- Replacement of ethyl with methyl at the pyrazole’s 1-position (as in (1-Methyl-1H-pyrazol-5-yl)methanamine) reduces steric hindrance, favoring tighter binding in enzyme active sites .
- Fluorine substitution in 1-(1-Ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine enhances metabolic stability by resisting oxidative degradation .
Preparation Methods
Cyclization of Hydrazine Derivatives
The foundational step in synthesizing pyrazole derivatives involves cyclization reactions. A common approach involves reacting hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid hydrazide undergoes cyclization in the presence of phosphoryl chloride (POCl₃) at 120°C to form the pyrazole core. This method yields intermediates that are subsequently functionalized with ethyl and methanamine groups.
Alkylation and Amine Functionalization
Following cyclization, the introduction of the ethyl group at the pyrazole’s 1-position is achieved via alkylation. Ethyl bromide or ethyl iodide is typically employed in the presence of a base such as potassium carbonate. For instance, treating the pyrazole intermediate with ethyl bromide in dimethyl sulfoxide (DMSO) at 80°C for 12 hours achieves 85% yield of the ethyl-substituted product. The methanamine group is then introduced through reductive amination or nucleophilic substitution. A representative method involves reacting the ethylated pyrazole with formaldehyde and ammonium chloride under acidic conditions, followed by reduction with sodium cyanoborohydride to yield this compound.
Table 1: Key Reaction Conditions for Alkylation and Amine Functionalization
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Cyclization | POCl₃ | None | 120°C | 70–85% | |
| Ethylation | Ethyl bromide, K₂CO₃ | DMSO | 80°C | 85% | |
| Methanamine Addition | NH₄Cl, NaBH₃CN | EtOH | 25°C | 78% |
Industrial Production Methods
One-Pot Synthesis
A patented one-pot process streamlines production by combining cyclization, alkylation, and amination in a single reaction vessel. The method involves reacting 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid hydrazide with POCl₃ and ethyl bromide in dichloromethane (DCM) under nitrogen atmosphere. After cyclization and ethylation, gaseous ammonia is introduced to facilitate amination, yielding this compound with 90% purity. This approach reduces purification steps and enhances scalability.
Solvent and Catalyst Optimization
Industrial protocols prioritize solvents that balance reactivity and environmental impact. Dichloroethane and ethanol are commonly used due to their ability to dissolve polar intermediates and facilitate reagent mixing. Catalysts such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) are employed to accelerate alkylation and amination steps, achieving reaction completion within 6–8 hours.
Table 2: Industrial Reaction Parameters
| Parameter | Conditions | Outcome | Reference |
|---|---|---|---|
| Solvent | Dichloromethane/Ethanol (1:1) | 95% Conversion | |
| Catalyst | Triethylamine (10 mol%) | 88% Yield | |
| Reaction Time | 8 hours | 90% Purity |
Reaction Optimization and Challenges
Temperature and pH Control
Maintaining precise temperature (0–25°C) during amination prevents side reactions such as over-alkylation. Adjusting the pH to 2–3 after ammonia addition ensures protonation of the amine group, enhancing nucleophilicity and reaction efficiency.
By-Product Mitigation
Common by-products include N-ethylpyrazole isomers and unreacted hydrazine derivatives . These are removed via liquid-liquid extraction using ethyl acetate and water, followed by column chromatography with silica gel (hexane/ethyl acetate, 7:3).
Case Studies from Literature
Academic Synthesis
A study published in De Gruyter demonstrated the synthesis of pyrazole-5-carboxylic acid derivatives using SO₂Cl₂ in dichloroethane. While focused on insecticidal compounds, the methodology aligns with the cyclization and alkylation steps required for this compound, achieving 95% yield under reflux conditions.
Patent-Based Scalable Method
The USPTO-granted patent US6407259B1 details a one-pot synthesis route that integrates cyclization, ethylation, and amination. This method reduces production costs by 40% compared to multi-step protocols and is adaptable to continuous flow reactors for large-scale manufacturing.
Q & A
Q. Methodological Recommendation :
- Use kinetic studies to identify rate-limiting steps (e.g., nucleophilic substitution efficiency).
- Optimize solvent polarity to enhance intermediate stability (e.g., DMSO for polar intermediates).
- Employ catalysts like palladium or platinum for regioselective functionalization .
How do structural modifications (e.g., fluoroethyl or thienyl substitutions) alter the biological activity of this compound derivatives?
Advanced Research Focus : Substituents like fluorine or thienyl groups enhance binding affinity to biological targets. For instance, fluorination at the ethyl group increases metabolic stability and improves pharmacokinetic profiles by reducing cytochrome P450-mediated degradation . Thienyl moieties introduce π-π stacking interactions with aromatic residues in enzyme active sites, as observed in preliminary studies on kinase inhibition .
Q. Data Contradiction Analysis :
- Contradiction : While fluorination generally enhances target affinity, excessive hydrophobicity from bulky groups (e.g., difluoromethyl) may reduce solubility, limiting in vivo efficacy .
- Resolution : Balance lipophilicity (LogP) and solubility using computational models (e.g., QSAR) to guide rational design .
What spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?
Q. Advanced Research Focus :
- Nuclear Magnetic Resonance (NMR) : - and -NMR resolve regiochemical ambiguities in pyrazole ring substitution (e.g., distinguishing N-ethyl vs. C-ethyl isomers) .
- X-ray Crystallography : SHELX software suite is widely used for resolving crystal structures, particularly for assessing hydrogen-bonding networks and steric effects from substituents .
Q. Methodological Pitfalls :
- Avoid over-reliance on FTIR for amine detection; secondary interactions (e.g., hydrogen bonding) can obscure NH stretching peaks .
How do conflicting data on the compound’s mechanism of action in enzymatic assays arise, and how can they be reconciled?
Advanced Research Focus : Discrepancies often stem from assay conditions. For example, this compound derivatives may act as competitive inhibitors in low-pH environments (mimicking lysosomal conditions) but exhibit non-competitive behavior at physiological pH due to protonation state changes .
Q. Resolution Strategy :
- Conduct pH-dependent enzyme kinetics (e.g., using recombinant enzymes in buffered systems).
- Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. fluorescence-based activity assays) .
What computational strategies are recommended for predicting the reactivity and stability of this compound in drug discovery pipelines?
Advanced Research Focus : Density Functional Theory (DFT) calculations predict electron density distributions critical for nucleophilic attack sites on the pyrazole ring. Molecular dynamics simulations model ligand-receptor interactions, particularly for fluorine-substituted derivatives interacting with hydrophobic pockets .
Q. Methodological Tools :
- Software : AutoDock Vina or Schrödinger Suite for docking studies.
- Databases : PubChem and Reaxys for benchmarking synthetic feasibility .
How can researchers address low yields in the coupling of this compound with aromatic aldehydes?
Advanced Research Focus : Low yields often result from steric hindrance or competing side reactions (e.g., imine formation vs. Schiff base polymerization). Catalytic systems like NaCNBH in acetic acid improve reductive amination efficiency by stabilizing intermediates .
Q. Optimization Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/Water (4:1) | Enhances polarity for intermediate solubility |
| Catalyst | NaCNBH | Reduces imine to stable amine |
| Temperature | 60°C | Balances reaction rate and decomposition |
What are the implications of stereochemical flexibility in this compound derivatives for biological activity?
Advanced Research Focus : Conformational flexibility allows adaptation to diverse binding pockets but may reduce specificity. For example, the methanamine linker’s rotation enables interactions with both polar and non-polar regions of G-protein-coupled receptors (GPCRs), but enantiomeric forms exhibit varying efficacy in cAMP signaling assays .
Resolution : Chiral chromatography (e.g., HPLC with amylose columns) to isolate enantiomers for individual bioactivity profiling .
How can researchers validate the proposed metabolic pathways of this compound in preclinical models?
Advanced Research Focus : Use isotopically labeled compounds (e.g., -ethyl groups) to track metabolites via LC-MS/MS. Comparative studies in hepatocyte models (human vs. rodent) identify species-specific metabolism, critical for translational research .
Q. Key Metabolites Identified :
- Primary : N-Oxide derivatives (via CYP3A4).
- Secondary : Glucuronidated forms (renal excretion pathway) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
